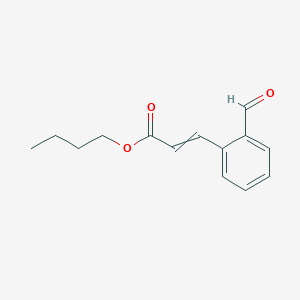

Butyl 3-(2-formylphenyl)prop-2-enoate

Description

Butyl 3-(2-formylphenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a conjugated enoate moiety and a 2-formylphenyl substituent. This structural motif confers unique reactivity, particularly in cycloaddition reactions and as a precursor in heterocyclic synthesis. While direct studies on this compound are sparse, its structural analogs, such as butyl acrylate and related esters, are well-documented in industrial and pharmacological contexts .

Properties

CAS No. |

826991-00-8 |

|---|---|

Molecular Formula |

C14H16O3 |

Molecular Weight |

232.27 g/mol |

IUPAC Name |

butyl 3-(2-formylphenyl)prop-2-enoate |

InChI |

InChI=1S/C14H16O3/c1-2-3-10-17-14(16)9-8-12-6-4-5-7-13(12)11-15/h4-9,11H,2-3,10H2,1H3 |

InChI Key |

YRFIFIJPMBAGKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C=CC1=CC=CC=C1C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Butyl Acrylate (Butyl prop-2-enoate)

Butyl acrylate (CAS 141-32-2) shares the prop-2-enoate backbone with the target compound but lacks the 2-formylphenyl substituent. Key differences include:

- Reactivity: Butyl acrylate is primarily used as a monomer in polymer production (e.g., acrylic resins) due to its radical polymerization capacity. In contrast, the 2-formylphenyl group in Butyl 3-(2-formylphenyl)prop-2-enoate may enable nucleophilic aromatic substitution or serve as a directing group in transition metal-catalyzed reactions.

- Safety Profile: Butyl acrylate is classified as flammable (Flash Point: 39°C) and a skin irritant, with acute toxicity (LD50 oral rat: 900 mg/kg) .

Baccatin III Esters (Pharmacopeial Analogs)

The USP Pharmacopeial Forum describes butyl and pentyl analogs of baccatin III esters (e.g., taxane derivatives) with complex ester functionalities . While these are pharmacologically active, this compound differs in:

- Application : Baccatin esters are intermediates in anticancer drug synthesis (e.g., paclitaxel), whereas the target compound’s formyl group suggests utility in organic synthesis (e.g., as a Michael acceptor or aldehyde precursor).

- Stereochemical Complexity: Baccatin analogs exhibit multiple stereocenters and amino acid conjugates, while this compound has a planar α,β-unsaturated system with fewer stereochemical constraints.

Other α,β-Unsaturated Esters

Compounds like methyl cinnamate or ethyl 2-formylacrylate share partial structural similarity:

- Electronic Effects: The electron-withdrawing formyl group in this compound increases electrophilicity at the β-carbon compared to non-substituted acrylates, enhancing reactivity in conjugate additions.

- Solubility : Aliphatic acrylates (e.g., butyl acrylate) are more lipophilic than aromatic-substituted analogs, impacting solvent compatibility in synthetic workflows.

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Reactivity Comparison

| Reaction Type | This compound | Butyl Acrylate |

|---|---|---|

| Radical Polymerization | Low (steric hindrance) | High |

| Conjugate Addition | High (activated β-carbon) | Moderate |

| Aldehyde-Specific | Yes (formyl group) | No |

Q & A

Q. What are the recommended synthetic routes for Butyl 3-(2-formylphenyl)prop-2-enoate, and how can reaction conditions be optimized for high yield?

The compound can be synthesized via esterification of 3-(2-formylphenyl)prop-2-enoic acid with butanol under acidic catalysis. A methodologically robust approach involves using sulfuric acid as a catalyst, refluxing at 80–100°C for 6–8 hours, and employing Dean-Stark traps to remove water, improving yield by shifting equilibrium . Optimization studies suggest monitoring reaction progress via thin-layer chromatography (TLC) and adjusting molar ratios (e.g., 1:1.2 acid-to-alcohol) to minimize side products.

Q. How can X-ray crystallography be employed to determine the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Crystals grown via slow evaporation (e.g., in ethanol/water mixtures) are analyzed using Mo-Kα radiation. Data refinement with SHELXL (for small-molecule structures) resolves bond lengths and angles, while ORTEP-3 visualizes thermal ellipsoids and molecular geometry . Critical parameters include R-factors (<5%) and hydrogen-bonding networks, which validate structural accuracy.

Q. What spectroscopic techniques are effective for characterizing this compound?

- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and formyl (CHO, ~2720 cm⁻¹) stretching modes.

- NMR : ¹H NMR reveals vinyl proton coupling (δ 6.5–7.5 ppm, J = 15–16 Hz for trans-configuration) and butyl ester protons (δ 0.9–4.3 ppm). ¹³C NMR confirms the ester carbonyl (δ ~165 ppm) .

- UV-Vis : Absorbance near 250–300 nm indicates π→π* transitions in the conjugated enoate system.

Advanced Research Questions

Q. How do hydrogen bonding interactions influence the crystalline packing of this compound?

Graph set analysis (e.g., Etter’s formalism ) reveals that C–H···O and O–H···O interactions between the formyl group and ester oxygen stabilize the lattice. These interactions create infinite chains (motif C(6) ) or dimeric rings ( R₂²(8) ), affecting melting points and solubility . Hirshfeld surface analysis quantifies intermolecular contacts, with dₙᵒʳₘ plots highlighting dominant H···O contributions (>30% surface area) .

Q. What computational methods are appropriate for modeling the electronic structure of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), polarizability, and hyperpolarizability for nonlinear optical applications. Solvent effects (e.g., methanol) are modeled using the PCM approach , while electrostatic potential maps identify nucleophilic/electrophilic sites at the formyl and vinyl groups .

Q. How can contradictions in biological activity data between this compound and its analogs be resolved?

Comparative SAR studies should evaluate substituent effects:

- 2-formylphenyl vs. 4-hydroxyphenyl : The formyl group enhances electrophilicity, increasing reactivity with thiols in enzyme active sites.

- Butyl ester vs. methyl ester : Longer alkyl chains improve lipophilicity (logP >3), enhancing membrane permeability but reducing aqueous solubility. Molecular docking (e.g., AutoDock Vina ) against targets like penicillin-binding proteins clarifies binding affinities (ΔG < -7 kcal/mol) .

Q. What strategies elucidate reaction mechanisms involving this compound?

- Kinetic Studies : Pseudo-first-order conditions with excess nucleophile (e.g., amines) track ester hydrolysis via UV-Vis.

- Isolation of Intermediates : Trapping Michael adducts with Grignard reagents or Diels-Alder dienes confirms α,β-unsaturated ester reactivity .

- Isotopic Labeling : ¹⁸O-tracing in hydrolysis identifies acyl-oxygen vs. alkyl-oxygen cleavage pathways.

Q. What challenges arise in scaling up synthesis from lab to pilot plant?

Key issues include:

- Heat Management : Exothermic esterification requires jacketed reactors with controlled cooling.

- Purification : Column chromatography is impractical; switch to fractional distillation or recrystallization (e.g., hexane/ethyl acetate).

- Catalyst Recovery : Heterogeneous catalysts (e.g., Amberlyst-15) reduce waste vs. H₂SO₄ .

Q. How does the 2-formylphenyl group affect photophysical properties compared to other aryl substituents?

The electron-withdrawing formyl group redshifts UV absorbance (λₘₐₓ ~290→310 nm) and increases molar extinction coefficients (ε >10⁴ L·mol⁻¹·cm⁻¹) due to enhanced conjugation. Transient absorption spectroscopy reveals triplet-state lifetimes (~50 ns) suitable for photocatalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.